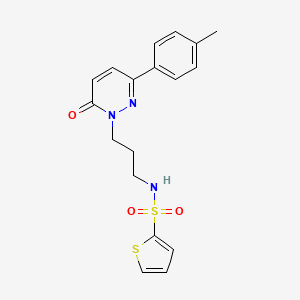

![molecular formula C16H14ClNO2S B2520279 N-[1-(1-benzofuran-2-il)propan-2-il]-5-clorotiofeno-2-carboxamida CAS No. 2034210-26-7](/img/structure/B2520279.png)

N-[1-(1-benzofuran-2-il)propan-2-il]-5-clorotiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

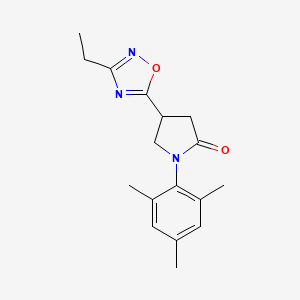

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClNO2S and its molecular weight is 319.8. The purity is usually 95%.

BenchChem offers high-quality N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efectos Psicoactivos

El compuesto ha sido estudiado por sus efectos psicoactivos. Imita los efectos de la 3,4-metilendioxianfetamina (MDA) en la transmisión de monoaminas en ratas macho . Interactúa con los transportadores de monoaminas y los receptores de 5-HT, produciendo efectos estimulantes sostenidos .

Potencial Antioxidante

Los derivados de benzofurano, incluido este compuesto, han mostrado un excelente potencial antioxidante . Se han utilizado en el diseño del desarrollo de fármacos antioxidantes .

Inhibición Enzimática

El compuesto actúa como un inhibidor enzimático eficaz. Inhibe enzimas como la anhidrasa carbónica, la tirosinasa, la topoisomerasa I, la farnesil transferasa, la LSD1 (desmetilasa 1 específica de lisina) y el receptor de histamina .

Preparación de Polímeros

Los derivados de benzofurano se aprovechan ampliamente en la preparación de diferentes polímeros, como poliamidas, poliarilatos, polibencimidazoles y poliésteres .

Síntesis de Tintes

El compuesto tiene aplicaciones en la síntesis de varios tintes, incluidos las células solares sensibilizadas con tintes y los tintes industriales .

Agonista de Neurotransmisores

Potenciación de la Actividad Catecolaminérgica y Serotoninérgica

Se creó un nuevo compuesto derivado de la triptamina, (2R)-1-(1-Benzofuran-2-il)-N-propilpentan-2-amina (BPAP), capaz de potenciar la actividad catecolaminérgica y serotoninérgica en el cerebro .

Síntesis de Productos Naturales

La mayoría de los compuestos orgánicos naturales están integrados con heterociclos de benzofurano. El compuesto ha ganado una gran importancia debido a su impacto significativo en la química medicinal .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzofuran compounds. They are intended for research use only and are not designed for human or veterinary use.

Direcciones Futuras

Benzofuran compounds have potential applications in many aspects, including the development of novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents . Future research will likely focus on exploring these potential applications and developing new synthesis methods .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in different ways, leading to various biological effects . For example, some benzofuran derivatives have been found to inhibit tumor growth .

Biochemical Pathways

Benzofuran compounds have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

It is known that benzofuran compounds can have various effects at the molecular and cellular level, such as inhibiting tumor growth and exhibiting cytotoxic properties against various cancer cell lines.

Análisis Bioquímico

Biochemical Properties

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzofuran moiety is known to interact with monoamine transporters, such as dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), exhibiting substrate-type releaser properties . These interactions suggest that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the chlorothiophene carboxamide group may interact with specific enzymes, potentially inhibiting or activating their functions.

Cellular Effects

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving monoamine neurotransmitters. The compound’s interaction with DAT, NET, and SERT can lead to altered levels of dopamine, norepinephrine, and serotonin in cells, impacting cellular metabolism and gene expression . These changes can affect cell function, including processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide involves its binding interactions with biomolecules. The compound acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This action is similar to that of other psychoactive compounds, which can result in increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may interact with specific receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that similar compounds can exhibit sustained effects on neurotransmitter levels and cellular function over extended periods . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as receptor desensitization or changes in gene expression.

Dosage Effects in Animal Models

The effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may produce mild stimulant-like effects, while higher doses can lead to more pronounced behavioral activation and potential adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in neurotransmitter levels and behavior. Toxic effects at high doses may include neurotoxicity and alterations in cardiovascular function.

Metabolic Pathways

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The compound’s influence on monoamine transporters also suggests its involvement in neurotransmitter metabolism.

Transport and Distribution

The transport and distribution of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s interaction with monoamine transporters facilitates its uptake into cells, where it can accumulate and exert its effects . Additionally, binding proteins may influence the compound’s localization and distribution within specific cellular compartments.

Subcellular Localization

The subcellular localization of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic vesicles, for example, can enhance its ability to modulate neurotransmitter release and signaling.

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTQCCYCRHSTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)

![4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)